BenchChemオンラインストアへようこそ!

TLC388

Topoisomerase I inhibition DNA damage camptothecin analog

TLC388 (Lipotecan) is a synthetic camptothecin analogue with a unique lactone ring modification that stabilizes the pharmacologically active moiety. This delivers 2.5-fold greater Topo I inhibitory potency versus topotecan and enhanced cytotoxicity in 78% of tested tumor cell lines (116.7-fold in HT-29 colon cancer). TLC388 induces immunogenic cell death (HMGB1, ANXA1, CRT release) and activates STING-mediated type I interferon production—ideal for combination studies with radiotherapy and immune checkpoint inhibitors. Its short 0.67 h plasma half-life suits formulation optimization. Clinical MTD of 50 mg/m² supports translational development. Not interchangeable with generic topotecan.

Molecular Formula C39H30N8O15
Molecular Weight 850.7 g/mol
CAS No. 1432468-79-5
Cat. No. B611392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLC388
CAS1432468-79-5
SynonymsTLC-388;  TLC388;  TLC 388
Molecular FormulaC39H30N8O15
Molecular Weight850.7 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1
InChIKeyJCCCLGDYMMTBPM-HXDHBHDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TLC388 1432468-79-5: Camptothecin-Derived Topoisomerase I Inhibitor with Stabilized Lactone Ring for Cancer Research Procurement


TLC388 (Lipotecan) is a synthetic camptothecin analogue that functions as a DNA topoisomerase I inhibitor [1]. Chemically, it is a novel derivative of topotecan hydrochloride featuring a unique lactone ring modification that stabilizes the pharmacologically active lactone moiety [2]. This structural stabilization enhances topoisomerase I inhibitory potency and broadens cytotoxic activity across multiple tumor cell lines [2]. TLC388 has advanced to Phase I/II clinical evaluation in solid tumors and neuroendocrine carcinomas, with demonstrated immunomodulatory effects including immunogenic cell death induction and STING pathway activation [3][4].

Why TLC388 1432468-79-5 Cannot Be Replaced by Generic Topotecan or Other Camptothecin Analogs in Mechanistic Studies


Direct substitution of TLC388 with generic topotecan or other camptothecin derivatives is not scientifically valid due to a defined lactone ring modification that alters pharmacodynamic and pharmacokinetic properties. TLC388 exhibits a 2.5-fold increase in Topo I inhibitory potency relative to topotecan and demonstrates enhanced cytotoxicity in 78% (14/18) of tested tumor cell lines, including a 116.7-fold enhancement in the HT-29 colon cancer line [1]. Furthermore, TLC388 displays a substantially shorter plasma half-life (~0.67 h) compared to topotecan (2–3 h), which directly impacts dosing schedules and exposure profiles [2][3]. These quantitative differences preclude simple interchangeability in both in vitro and in vivo experimental workflows.

TLC388 1432468-79-5: Comparator-Backed Quantitative Evidence for Research Sourcing Decisions


TLC388 Exhibits 2.5-Fold Greater Topoisomerase I Inhibitory Potency vs. Topotecan in Direct DNA Relaxation Assays

In a direct head-to-head comparison using DNA relaxation assays, TLC388 demonstrated a 2.5-fold increase in Topo I inhibitory potency relative to the parent compound topotecan hydrochloride [1]. This enhancement is attributed to the lactone ring modification that stabilizes the active form of the molecule, thereby improving target engagement [1].

Topoisomerase I inhibition DNA damage camptothecin analog enzyme assay

TLC388 Demonstrates Enhanced Cytotoxicity in 14/18 Tumor Cell Lines vs. Topotecan with Up to 116.7-Fold Improvement in Colon Cancer

Comparative cytotoxicity profiling across 18 tumor cell lines revealed that TLC388 exhibited enhanced activity in 14 cell lines (78%) compared to topotecan [1]. The highest cytotoxicity enhancement factor, 116.7-fold, was observed in the HT-29 colon cancer cell line [1].

cytotoxicity cancer cell lines camptothecin analog drug screening

TLC388 Elicits Immunogenic Cell Death (ICD) with DAMP Release (HMGB1, ANXA1, CRT) — A Class Feature Quantified in Colorectal Cancer Models

TLC388 induces immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) including HMGB1, ANXA1, and CRT exposure [1]. In vitro studies confirmed significant, dose- and time-dependent secretion of HMGB1 and ANXA1 in SW480 and CT26 colorectal cancer cell lines [1]. ICD is a recognized class property of topoisomerase I inhibitors; TLC388's robust DAMP release profile supports its application in immuno-oncology combination studies [1].

immunogenic cell death DAMPs tumor immunology radiotherapy

TLC388 Displays Distinct Pharmacokinetics: ~0.67 h Half-Life vs. Topotecan's 2–3 h, Enabling Rapid Clearance Studies

The first-in-human Phase I trial established that TLC388 has a mean half-life of 0.67 hours (S,R diastereomer) and 0.64 hours (S,S diastereomer) following intravenous administration [1]. In contrast, the terminal half-life of topotecan is 2–3 hours [2]. TLC388's clearance values averaged 2174 L/h/m² for S,R and 2670 L/h/m² for S,S, indicating rapid elimination [1].

pharmacokinetics half-life clearance Phase I

TLC388 1432468-79-5: Primary Research and Preclinical Development Applications


Mechanistic Studies of Topoisomerase I Inhibition and DNA Damage Response

TLC388's 2.5-fold enhanced Topo I inhibitory potency relative to topotecan [1] makes it a superior tool compound for dissecting the molecular consequences of topoisomerase I poisoning. Researchers investigating DNA damage signaling, replication stress, and G2/M checkpoint activation can utilize TLC388 to achieve robust target engagement at lower concentrations, as demonstrated in NSCLC cell lines where IC50 values of 4.4 µM (A549) and 4.1 µM (H838) were observed at 24 hours [2].

Immuno-Oncology Research: Studying Chemotherapy-Immunity Interactions

TLC388's validated capacity to induce immunogenic cell death (ICD) — evidenced by HMGB1, ANXA1, and CRT release [3] — positions it as a valuable agent for exploring how DNA-damaging chemotherapy modulates the tumor immune microenvironment. It is particularly suited for combination studies with radiotherapy and immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), as TLC388 enhances STING-mediated type I interferon production and promotes dendritic cell and cytotoxic T cell infiltration [4].

Preclinical Efficacy Testing in Solid Tumor Xenograft Models

Given TLC388's enhanced cytotoxicity in 78% of a diverse tumor cell line panel (including colon, lung, and other cancer types) with up to 116.7-fold greater potency than topotecan in HT-29 colon cancer cells [1], it is a compelling candidate for in vivo efficacy studies. The established clinical maximum tolerated dose (MTD) of 50 mg/m² and safety profile in humans [5] further support translational preclinical development and dosing regimen optimization.

Pharmacokinetic and Formulation Development Studies for Rapid-Clearance Agents

TLC388's short plasma half-life of approximately 0.67 hours [5] distinguishes it from longer-lived camptothecins like topotecan. This property makes TLC388 an ideal model compound for investigating formulation strategies aimed at prolonging exposure (e.g., liposomal encapsulation, polymeric micelles) or for studying the relationship between exposure duration and efficacy/toxicity in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLC388

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.